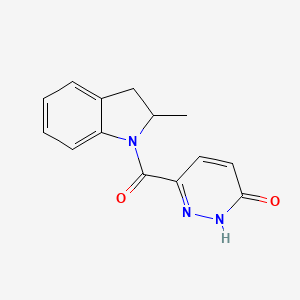![molecular formula C18H15N5OS B2858182 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034610-10-9](/img/structure/B2858182.png)
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a pyrazole moiety. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds involves two linear chemical steps: oxidation of a precursor to a sulfonyl compound and displacement of the sulfonyl with a formamide under basic conditions followed by in situ hydrolysis of the N-formyl intermediate .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include oxidation, displacement, and hydrolysis .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory and Analgesic Activities
Certain derivatives of the compound, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43), have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index .
Antioxidant Activity
Indole derivatives have also been found to possess antioxidant activity . This suggests that the compound could potentially be used in the development of antioxidant drugs.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity , suggesting that the compound could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity , suggesting that the compound could potentially be used in the development of new antitubercular drugs.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity , suggesting that the compound could potentially be used in the development of new antidiabetic drugs.
Wirkmechanismus
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging , making NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .
Biochemical Pathways
The compound is involved in the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, cell survival, and aging . By targeting NAMPT, the rate-limiting enzyme in this pathway, the compound can potentially influence these processes.
Result of Action
The result of the compound’s action is likely to be a modulation of the biological processes that are regulated by NAD+, given its target is a key enzyme in the NAD+ salvage pathway . This could potentially include effects on energy metabolism, DNA repair, cell survival, and aging . .
Zukünftige Richtungen
The future directions for research on similar compounds could involve the development of new drugs that overcome antimicrobial resistance problems . Additionally, novel inhibitors that offer selective suppression of isoforms or specific disruption of protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Eigenschaften
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-23-11-13(10-21-23)16-12(5-4-8-19-16)9-20-17(24)18-22-14-6-2-3-7-15(14)25-18/h2-8,10-11H,9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVVHIKYFXHQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2858099.png)
![2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2858100.png)




![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2858109.png)
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2858110.png)
![6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide](/img/structure/B2858111.png)

![2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2858114.png)


